molecular formula C12H16N2S B2406961 N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 519150-58-4

N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2406961
CAS No.: 519150-58-4
M. Wt: 220.33
InChI Key: WQVMDAWJWWJFBW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine, also known as Amitraz, primarily targets the alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in the regulation of neurotransmitters, which are essential for the normal functioning of the nervous system .

Mode of Action

This compound interacts with its targets by acting as an alpha-adrenergic agonist . It also interacts with the octopamine receptors of the central nervous system . This interaction leads to the inhibition of monoamine oxidases and prostaglandin synthesis . As a result, it causes overexcitation, leading to paralysis and death in insects .

Biochemical Pathways

The compound affects several biochemical pathways. Its effectiveness is traced back to alpha-adrenergic agonist activity, interaction with octopamine receptors of the central nervous system, and inhibition of monoamine oxidases and prostaglandin synthesis . These interactions disrupt the normal functioning of these pathways, leading to the overexcitation and eventual paralysis of insects .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It is volatile and almost insoluble in water . Based on its chemical properties, it is only slightly mobile with a low potential for leaching to groundwater . These properties impact its bioavailability and the extent to which it can exert its effects on its targets.

Result of Action

The molecular and cellular effects of this compound’s action include overexcitation, paralysis, and death in insects . This is due to its interaction with alpha-adrenergic and octopamine receptors, leading to the disruption of normal neurotransmitter regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of 2,4-dimethylaniline with appropriate thiazole precursors under controlled conditions. One common method involves the cyclization of 2,4-dimethylaniline with α-haloketones in the presence of a base, such as sodium ethoxide, to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-N’-methylformamidine
  • 2,4-dimethylformanilide
  • N,N’-bis-dimethylphenylformamidine

Uniqueness

N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific thiazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2S/c1-8-4-5-11(9(2)6-8)14-12-13-10(3)7-15-12/h4-6,10H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQVMDAWJWWJFBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=N1)NC2=C(C=C(C=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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